molecular formula C3H6N4 B1590770 1-Ethyl-1h-tetrazole CAS No. 25108-33-2

1-Ethyl-1h-tetrazole

Cat. No. B1590770
CAS RN: 25108-33-2
M. Wt: 98.11 g/mol
InChI Key: PZDFYVBXRWSAON-UHFFFAOYSA-N
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Description

1-Ethyl-1h-tetrazole is a derivative of tetrazole . Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom .


Synthesis Analysis

A new series of bis/mono ethyl-1-aryl-1H-tetrazole-5-carboxylate has been synthesized by treating respective tetrazole with ethyl chloroformate in THF and DIPEA as a catalyst .


Molecular Structure Analysis

Tetrazoles are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), disubstituted tetrazoles (1,5- or 2,5-disubstituted), and trisubstituted tetrazolium salts (1,3,5-, 1,4,5-, or 2,3,5-trisubstituted, where X– is any anion like Cl–, ClO4–, etc.) .


Chemical Reactions Analysis

The phase-transition behavior and chemical reaction of 1H-tetrazole up to 100 GPa have been studied using in situ Raman, IR, X-ray diffraction, neutron diffraction techniques, and theoretical calculations .


Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Scientific Research Applications

Multicomponent Reactions in Tetrazole Synthesis

1-Ethyl-1h-tetrazole is part of the tetrazole family, significant in medicinal chemistry and drug design due to their bioisosterism with carboxylic acids and amides, along with their metabolic stability. These properties are enhanced through multicomponent reaction (MCR) chemistry, which provides access to various tetrazole scaffolds. This approach contributes to novel and diverse chemical structures, although the complete exploration of MCR pathways for tetrazoles is still ongoing (Neochoritis, Zhao, & Dömling, 2019).

Environmentally Benign Synthesis Approaches

In the synthesis of 5-Ethylthio-1H-tetrazole, a specific derivative, research has been conducted using water as a solvent and ethanol as a cosolvent. This method reduces the amount of reagents needed and achieves a product yield of 83.5%, representing an environmentally friendlier approach compared to traditional methods (Liu Yu-zhen, 2007).

Photochemistry and Spectroscopy of Tetrazole Derivatives

Investigations into the photochemistry and infrared spectroscopy of matrix-isolated 1H- and 2H-tautomers of ethyl tetrazole derivatives have been conducted. These studies, involving cryogenic argon matrices and quantum chemical calculations, contribute to understanding the conformational, spectroscopic, and photochemical properties of tetrazole compounds (Öğrüç Ildız & Fausto, 2021).

Copper Corrosion Inhibition

1-Ethyl-5-Mercapto Tetrazole (EMTT), a derivative of 1-Ethyl-1h-tetrazole, has been explored as a corrosion inhibitor for copper in sulfuric acid solutions. This application is particularly relevant in the pharmaceutical industry, where the compound demonstrated significant inhibition efficiency (Huang, 2022).

Development of Tetrazolium Ionic Liquids

The synthesis of 5-substituted 1H-tetrazoles, catalyzed by Cu-Zn alloy nanopowder, has led to the development of new tetrazolium ionic liquids. These ionic liquids, with various counterions, have potential applications in different scientific and industrial contexts due to their specific properties like hydrophilicity or hydrophobicity (Aridoss & Laali, 2011).

Synthesis and Biological Activities

1-Ethyl-1h-tetrazole derivatives have been synthesized for potential applications in biology and technology. For instance, chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives have shown promising antifungal activity, highlighting the biological potential of these compounds (Ambhore, 2021).

Future Directions

Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety. There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles. Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .

properties

IUPAC Name

1-ethyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFYVBXRWSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543228
Record name 1-Ethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1h-tetrazole

CAS RN

25108-33-2
Record name 1-Ethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SY Han, JW Lee, HJ Kim, YJ Kim, SW Lee… - Bulletin of the Korean …, 2012 - researchgate.net
Treatments of organic isothiocyanates (R-NCS) with NaN3 in the presence of pyridine in water at room temperature gave corresponding various organic tetrazole-thiones,[S= CN4 (R)](R…
Number of citations: 30 www.researchgate.net
A Vértes, M Bokor, K Süvegh, T Marek… - Journal of Physics and …, 1998 - Elsevier
… If there are structural free volumes large enough (as for [Fe(1-ethyl-1H-tetrazole) 6 ](BF 4 ) 2 and Fe(1-propyl-1H-tetrazole) 6 ](BF 4 ) 2 ), there is a significant intensity of positronium (Ps) …
Number of citations: 4 www.sciencedirect.com
A Vertes, K Suevegh - 1998 - osti.gov
… If there are structural free volumes large enough (as for [Fe(1-ethyl-1H-tetrazole){sub 6}](BF{sub 4}){sub 2} and [Fe(1-propyl-1H-tetrazole){sub 6}](BF{sub 4}){sub 2}), there is a …
Number of citations: 2 www.osti.gov
M Bokor, T Marek, K Süvegh, Z Böcskei… - … Physica Polonica A, 1999 - bibliotekanauki.pl
Positron lifetime parameters were measured for the spin-crossover complexes [Fe(R-1H-tetrazole)$\text{}_{6}$](BF$\text{}_{4}$)$\text{}_{2}$ (R = 1-ethyl, 1-n-propyl) and for the …
Number of citations: 7 bibliotekanauki.pl
SY Kang, SH Lee, HJ Seo, ME Jung, K Ahn… - Bioorganic & medicinal …, 2008 - Elsevier
… 1-Ethyl-1H-tetrazole 6b showed approximately fivefold more potent than 2-ethyl-2H-tetrazole 7b. But the relationship between relative orientation of substituents of tetrazole and in vitro …
Number of citations: 56 www.sciencedirect.com
T Marek, M Bokor, K Tompa, A Vértes, K Süvegh… - Structural Chemistry, 2003 - Springer
… High-frequency parts of the derivatives of [Zn(1-ethyl-1Htetrazole)6](BF4)2 spectra obtained by … of the following equation to the derivative spectra of [Zn(1-ethyl-1H-tetrazole)6](BF4)2: …
Number of citations: 4 link.springer.com
K Dileep, MR Katiki, BR Rao, MV Vardhan… - Organic …, 2017 - academia.edu
… phenylpiperazine (6a-t): A mixture of 1-ethyl-1H-tetrazole-5-thiol (5a-e) (3.0 mmol) and KF-Al2O3 (4.5 mmol) in ethanol (15 mL) was stirred for 20 min under N2 atmosphere. 1-(3-…
Number of citations: 3 www.academia.edu
D Müller, C Knoll, M Seifried, JM Welch… - … A European Journal, 2018 - Wiley Online Library
… Finally, halogenation of 1-ethyl-1H-tetrazole21 was found to be a useful modification of the ligand, raising the value of T 1/2 of its Fe II SCO complex by about 70 K as compared with the …
RJ Spear - Australian journal of chemistry, 1984 - CSIRO Publishing
… the presence of (4q) either by separation, or the detection of 1-ethyl-1H-tetrazole in the hydrolysis residues, due to the very low amount of this product. The reason that N 1 methylation …
Number of citations: 76 www.publish.csiro.au
D Doyduk, Y Yıldırır - Organic Communications, 2022 - avesis.gazi.edu.tr
Tetrazoles are frequently used in industry and medicine. However, molecules that have both tetrazole and alkenyl groups are rare. For this purpose, new 2-alkyl-5-(4-vinylphenyl)-2H-…
Number of citations: 6 avesis.gazi.edu.tr

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